molecular formula C21H17N3O3S2 B10916855 Methyl 1-(2,3-dimethylphenyl)-4-oxo-2-sulfanyl-7-(thiophen-2-yl)-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate

Methyl 1-(2,3-dimethylphenyl)-4-oxo-2-sulfanyl-7-(thiophen-2-yl)-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate

Cat. No.: B10916855
M. Wt: 423.5 g/mol
InChI Key: BFAKAKAOINBULY-UHFFFAOYSA-N
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Description

METHYL 1-(2,3-DIMETHYLPHENYL)-4-OXO-2-SULFANYL-7-(2-THIENYL)-1,4-DIHYDROPYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidines This compound is characterized by its unique structure, which includes a thiophene ring, a pyrimidine ring, and various functional groups such as methyl, oxo, and sulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 1-(2,3-DIMETHYLPHENYL)-4-OXO-2-SULFANYL-7-(2-THIENYL)-1,4-DIHYDROPYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE typically involves multi-step organic reactions One common synthetic route includes the condensation of 2,3-dimethylphenylamine with thiophene-2-carboxaldehyde to form an intermediate Schiff base This intermediate is then cyclized with a suitable reagent, such as ammonium acetate, to form the pyrido[2,3-d]pyrimidine core

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

METHYL 1-(2,3-DIMETHYLPHENYL)-4-OXO-2-SULFANYL-7-(2-THIENYL)-1,4-DIHYDROPYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxo group can be reduced to form hydroxyl derivatives.

    Substitution: The methyl and thiophene groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, hydroxyl derivatives, and substituted analogs of the original compound.

Scientific Research Applications

METHYL 1-(2,3-DIMETHYLPHENYL)-4-OXO-2-SULFANYL-7-(2-THIENYL)-1,4-DIHYDROPYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of METHYL 1-(2,3-DIMETHYLPHENYL)-4-OXO-2-SULFANYL-7-(2-THIENYL)-1,4-DIHYDROPYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The presence of the thiophene and pyrimidine rings allows it to interact with nucleic acids and proteins, potentially disrupting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds with similar thiophene rings, such as suprofen and articaine.

    Pyrimidine Derivatives: Compounds with similar pyrimidine rings, such as 5-fluorouracil and trimethoprim.

Uniqueness

METHYL 1-(2,3-DIMETHYLPHENYL)-4-OXO-2-SULFANYL-7-(2-THIENYL)-1,4-DIHYDROPYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE is unique due to its combination of functional groups and rings, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and development.

Properties

Molecular Formula

C21H17N3O3S2

Molecular Weight

423.5 g/mol

IUPAC Name

methyl 1-(2,3-dimethylphenyl)-4-oxo-2-sulfanylidene-7-thiophen-2-ylpyrido[2,3-d]pyrimidine-5-carboxylate

InChI

InChI=1S/C21H17N3O3S2/c1-11-6-4-7-15(12(11)2)24-18-17(19(25)23-21(24)28)13(20(26)27-3)10-14(22-18)16-8-5-9-29-16/h4-10H,1-3H3,(H,23,25,28)

InChI Key

BFAKAKAOINBULY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)N2C3=C(C(=CC(=N3)C4=CC=CS4)C(=O)OC)C(=O)NC2=S)C

Origin of Product

United States

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